2-bromo-1H-imidazole-5-carbonitrile
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Overview
Description
2-bromo-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains both bromine and nitrile functional groups. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the nitrile group in the imidazole ring makes this compound particularly interesting for synthetic chemists due to its potential reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazole-5-carbonitrile typically involves the bromination of 1H-imidazole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position on the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1H-imidazole-5-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate, in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an imidazole derivative with an amino group at the 2-position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-bromo-1H-imidazole-5-carbonitrile depends on its specific application
Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, depending on its specific use in biological systems.
Comparison with Similar Compounds
2-bromo-1H-imidazole-5-carbonitrile can be compared with other similar compounds, such as:
2-chloro-1H-imidazole-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity.
1H-imidazole-5-carbonitrile: Lacks the halogen substituent, which can significantly alter its chemical properties and applications.
2-bromo-1H-imidazole-4-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-1H-imidazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-4-7-2-3(1-6)8-4/h2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVCSOFXWSOVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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